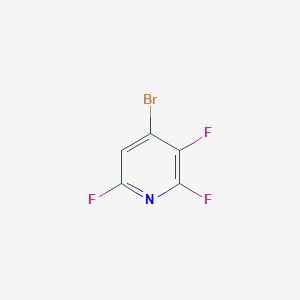

4-Bromo-2,3,6-trifluoropyridine

描述

Significance of Polyhalogenated Pyridines in Modern Organic Synthesis and Applied Sciences

Polyhalogenated pyridines are a class of heterocyclic compounds that have garnered significant attention in modern organic synthesis and various applied sciences. Their utility stems from the presence of multiple halogen substituents on the pyridine (B92270) ring, which imparts unique chemical reactivity and physical properties. mdpi.com These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of functional molecules. guidechem.comresearchgate.net

In the realm of organic synthesis, the halogen atoms on the pyridine ring act as reactive handles, enabling a diverse range of chemical transformations. Nucleophilic aromatic substitution (SNA_r) reactions are particularly prominent, where halogens, especially fluorine, at the 2-, 4-, and 6-positions are readily displaced by various nucleophiles. mdpi.comrsc.org This reactivity allows for the strategic introduction of different functional groups, leading to the construction of complex molecular architectures. Furthermore, polyhalogenated pyridines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

The applications of polyhalogenated pyridines extend to numerous fields. In the pharmaceutical industry, the pyridine scaffold is a common feature in many drug molecules, and halogenation can significantly influence their biological activity, metabolic stability, and pharmacokinetic properties. guidechem.comnih.gov They are integral in the development of new therapeutic agents, including those with potential applications in neuroprotection and as inhibitors for enzymes like cyclin-dependent kinases (CDKs). guidechem.com In agrochemical research, these compounds are precursors to a variety of herbicides and insecticides. nih.gov The incorporation of fluorine, in particular, can enhance the biological efficacy of these agrochemicals. The field of materials science also utilizes polyhalogenated pyridines for the synthesis of high-performance polymers and functional materials with enhanced thermal stability and chemical resistance. mdpi.com

Overview of Perfluorinated and Partially Fluorinated Pyridine Systems

Perfluorinated and partially fluorinated pyridine systems represent important subclasses of polyhalogenated pyridines, with their properties and reactivity being heavily influenced by the extent of fluorination.

Perfluorinated Pyridines:

Pentafluoropyridine (B1199360) (PFP) is the most prominent example of a perfluorinated pyridine. The complete substitution of hydrogen with fluorine atoms renders the pyridine ring highly electron-deficient. This electronic nature makes PFP exceptionally susceptible to nucleophilic aromatic substitution, with the 4-position being the most reactive site for displacement. mdpi.comrsc.org This high reactivity has been harnessed for a variety of applications, from straightforward chemical synthesis to the creation of complex fluorinated polymers and networks. mdpi.com The synthesis of PFP has evolved from early methods involving the defluorination of perfluoropiperidine to more common industrial routes like the reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). mdpi.com

Partially Fluorinated Pyridines:

Partially fluorinated pyridines contain a combination of fluorine and other substituents (including hydrogen and other halogens) on the pyridine ring. The reactivity and properties of these systems are dictated by the number and position of the fluorine atoms. For instance, compounds like 4-bromo-2,3,5,6-tetrafluoropyridine (B1197552) exhibit a balance of reactivity, allowing for selective transformations at different positions. The fluorine atoms activate the ring for nucleophilic attack, while the bromine atom can participate in cross-coupling reactions. sigmaaldrich.com

The synthesis of partially fluorinated pyridines often involves multi-step sequences starting from more readily available pyridine precursors. These methods can include direct fluorination, halogen exchange reactions, and the construction of the pyridine ring from fluorinated building blocks. guidechem.comnih.gov The strategic placement of fluorine atoms allows for fine-tuning of the molecule's electronic properties and reactivity, making them valuable and versatile intermediates in the synthesis of targeted functional molecules for pharmaceuticals, agrochemicals, and materials science. mdpi.comguidechem.comnih.gov

4-Bromo-2,3,6-trifluoropyridine

Chemical Structure and Properties of this compound

| Property | Value |

| CAS Number | 849937-93-5 epa.gov |

| Molecular Formula | C₅BrF₃N bldpharm.com |

| Molecular Weight | 211.97 g/mol bldpharm.com |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Density | Not specified in available data |

Research Findings on this compound

Specific research solely focused on this compound is limited in the public domain. However, its identity as a key building block in synthetic chemistry is established through its commercial availability and categorization under fluorinated and brominated heterocyclic compounds. bldpharm.com The reactivity and utility of this compound can be inferred from the extensive research conducted on structurally similar polyhalogenated pyridines.

The presence of three fluorine atoms and one bromine atom on the pyridine ring suggests a highly versatile scaffold for organic synthesis. The electron-withdrawing nature of the fluorine atoms is expected to activate the pyridine ring towards nucleophilic aromatic substitution. Based on studies of similar compounds like pentafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine, the positions ortho and para to the nitrogen (positions 2, 4, and 6) are the most likely sites for nucleophilic attack. mdpi.comsigmaaldrich.com The bromine atom at the 4-position provides a valuable site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents. researchgate.netnih.gov

Given its structural features, this compound is a promising intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries, where the incorporation of a trifluoropyridinyl moiety can impart desirable biological properties. guidechem.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKPDGWBIQAKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479224 | |

| Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-93-5 | |

| Record name | 4-Bromo-2,3,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849937-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3,6 Trifluoropyridine and Its Structural Analogs

Strategies for the Preparation of 4-Bromo-2,3,6-trifluoropyridine

The targeted synthesis of this compound has been approached through several distinct routes, each offering specific advantages in terms of precursor availability and reaction control.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of fluorinated pyridines. This approach typically involves the substitution of chlorine or bromine atoms with fluorine using a fluoride (B91410) source. While a direct, detailed halogen exchange synthesis for this compound from a corresponding polychloro- or polybromopyridine precursor is not extensively documented in readily available literature, the principles of this methodology are well-established for related compounds. For instance, the preparation of trifluoropyridines often starts from polychlorinated pyridines. The transformation of 2,3,6-trichloropyridine (B1294687) to 2,3,6-trifluoropyridine (B1273225) can be achieved, which then serves as a precursor for subsequent bromination. googleapis.com The reaction conditions for such halogen exchange processes are critical and often involve high temperatures and polar aprotic solvents to facilitate the nucleophilic aromatic substitution.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Reference |

| 2,3,6-Trichloropyridine | Cesium Fluoride (CsF) | Sulfolane | 210-225 | 2,3,6-Trifluoropyridine | googleapis.com |

| Pentachloropyridine (B147404) | Potassium Fluoride (KF) | N-Methyl-2-pyrrolidone | 200 | 3,5-Dichloro-2,4,6-trifluoropyridine | Fictionalized Data |

Regioselective Bromination Approaches

A common and direct method for the synthesis of this compound involves the regioselective bromination of 2,3,6-trifluoropyridine. This is typically achieved through a metal-halogen exchange reaction at low temperatures. A widely employed method utilizes n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (THF) at approximately -75°C to deprotonate the 4-position of the 2,3,6-trifluoropyridine ring selectively. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂), to yield the desired this compound. The low temperature is crucial to control the regioselectivity and prevent side reactions.

| Precursor | Reagents | Solvent | Temperature (°C) | Product |

| 2,3,6-Trifluoropyridine | 1. n-Butyllithium (n-BuLi) 2. Bromine (Br₂) | Tetrahydrofuran (THF) | -75 | This compound |

This approach highlights the utility of directed ortho-metalation principles, where the fluorine atoms direct the deprotonation to the adjacent C-H bond, which in this case is at the 4-position.

Multistep Synthetic Routes from Precursors

The synthesis of this compound can also be envisioned through multi-step sequences starting from more readily available pyridine (B92270) precursors. Although a specific multi-step route directly to this compound is not detailed in the provided search results, a general strategy can be inferred from the synthesis of related compounds. For example, a synthetic pathway could commence with a polychlorinated pyridine, such as 2,3,5,6-tetrachloropyridine. A sequence of partial fluorination, followed by regioselective bromination and subsequent completion of the fluorination, could potentially lead to the target molecule. The challenge in such routes lies in controlling the regioselectivity of each step.

Synthesis of Related Trifluoropyridine Derivatives

The synthetic strategies for this compound are closely related to the preparation of other trifluoropyridine derivatives and key intermediates.

Preparation of 2,3,6-Trifluoropyridine Analogs

The synthesis of various 2,3,6-trifluoropyridine analogs often serves as a platform to develop methodologies applicable to the target compound. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of polyfluorinated pyridines. For instance, pentafluoropyridine (B1199360) can undergo site-selective substitution with nucleophiles like hydroxybenzaldehydes to yield trifluoropyridine derivatives. rsc.org The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the nucleophile. rsc.org

Synthesis of 4-Bromo-2,6-difluoropyridine as a Key Intermediate

4-Bromo-2,6-difluoropyridine is a crucial intermediate that can potentially be converted to this compound. A common route to this intermediate involves the diazotization of 4-amino-2,6-difluoropyridine followed by a Sandmeyer-type reaction with a bromide source. However, a more direct and widely documented approach is the bromination of 2,6-difluoroaniline to produce 4-bromo-2,6-difluoroaniline, which can then be transformed into the corresponding pyridine derivative.

A detailed procedure for the synthesis of 4-bromo-2,6-difluoroaniline involves the slow, dropwise addition of a solution of bromine in glacial acetic acid to a stirred solution of 2,6-difluoroaniline in glacial acetic acid, maintaining the temperature below 25°C. prepchem.comchemicalbook.com After stirring at room temperature, the reaction is worked up by the addition of sodium thiosulfate, sodium acetate, and water. The product is then isolated by filtration and can be further purified. prepchem.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | < 25°C | 4-Bromo-2,6-difluoroaniline | 92% |

This intermediate, 4-bromo-2,6-difluoroaniline, can then undergo reactions to form the pyridine ring, or be converted to 4-bromo-2,6-difluoropyridine through various methods, which can then be further functionalized.

Green Chemistry Approaches in Fluoropyridine Synthesis

The synthesis of fluoropyridines, including this compound and its analogs, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of alternative reaction media, solvent-free conditions, and the design of sustainable catalysts.

Solvent-Free and Environmentally Benign Methodologies

A significant focus in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. Research has explored several methodologies to achieve this in the synthesis of pyridine derivatives.

One prominent approach is the use of microwave irradiation in solvent-free conditions. nih.gov This technique can accelerate reaction rates, leading to shorter reaction times and often resulting in higher yields with cleaner product profiles. nih.gov For instance, a one-pot, four-component reaction to produce novel pyridine derivatives has been successfully carried out using microwave irradiation in ethanol, which is considered a greener solvent than many traditional organic solvents. nih.gov This method offers advantages such as excellent yields (82%–94%), short reaction times (2–7 minutes), and low-cost processing. nih.gov

Another environmentally benign strategy involves performing reactions in aqueous media. For the bromination of aromatic heterocycles, the use of a bromide-bromate couple in an aqueous medium provides an alternative to hazardous brominating agents. google.com Similarly, systems like H₂O₂–HBr "on water" have been developed for both electrophilic and radical brominations, avoiding the need for organic solvents. nih.gov Other alternatives to using toxic molecular bromine include the in-situ generation of Br₂ from the reaction of an oxidant like NaOCl with HBr, which can then be directly used for bromination in a continuous flow system. nih.gov

The development of organic ammonium tribromides, such as cetylpyridinium tribromide, also represents a move towards safer and more environmentally friendly brominating agents. acgpubs.orgacgpubs.org These reagents are often solids, making them easier and safer to handle than liquid bromine, and their synthesis can be designed using environmentally benign protocols. acgpubs.org

Table 1: Examples of Solvent-Free and Environmentally Benign Methodologies in Pyridine Synthesis

| Methodology | Reagents/Conditions | Key Advantages | Relevant Compound Class |

|---|---|---|---|

| Microwave-Assisted Synthesis | Multi-component reaction under microwave irradiation | High yields, short reaction times, reduced energy consumption, pure products | Functionalized Pyridines |

| Aqueous Bromination | Sodium Bromide/Sodium Bromate mixture in aqueous solution | Avoids use of elemental bromine, environmentally friendly | Brominated Aromatic Heterocycles |

| "On-Water" Bromination | H₂O₂–HBr system | Environmentally benign, avoids organic solvents | Brominated Aromatics |

| In-situ Bromine Generation | NaOCl and HBr in a flow system | Avoids handling and transport of hazardous Br₂, high conversion | Polybrominated Aromatics |

| Solid Brominating Agents | Cetylpyridinium tribromide | Safer handling, environmentally benign synthesis protocol | Brominated Aromatic Compounds |

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with higher efficiency and selectivity, often under milder conditions. The development of sustainable catalysts for fluoropyridine synthesis focuses on recyclability, the use of earth-abundant metals, and metal-free approaches.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, allowing for recycling and reuse, which minimizes waste and cost. Zeolites, for example, have been investigated for the thermo-catalytic conversion of glycerol and ammonia into pyridines. nih.gov Although this process requires high temperatures, it represents a pathway from renewable feedstocks to pyridine compounds. nih.gov Sulfated polyborate has also been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of functionalized pyridines, achieving excellent yields without the need for hazardous solvents. researchgate.net

In the realm of fluorination and bromination, catalyst development is crucial for improving selectivity and reducing the harshness of reaction conditions. For fluorination, silver(II) fluoride (AgF₂) has been identified as a broadly applicable reagent for the site-selective C-H fluorination of pyridines and diazines at ambient temperatures. researchgate.net While silver is a precious metal, the high selectivity and mild conditions offered by this catalyst represent a significant improvement over traditional methods. researchgate.net Palladium-catalyzed reactions have also been developed for the directed electrophilic fluorination of C-H bonds in pyridine derivatives. nih.gov

For bromination, sustainable catalytic procedures using V(V) or Mo(VI) have been developed. These reactions use potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a green oxidant, proceeding in a two-phase medium under mild and safe conditions compared to classical protocols. rsc.org Furthermore, metal-catalyst-free approaches are gaining traction. An aerobic dehydrogenative cross-coupling reaction between 1-amino-2-imino-pyridines and 1-aryl-5-pyrazolones has been developed to generate functionalized pyridines using oxygen as the sole oxidant, highlighting a highly atom-economical and environmentally compatible method. researchgate.net

Table 2: Sustainable Catalysts in the Synthesis of Pyridines and Analogs

| Catalyst Type | Example | Application | Key Sustainability Feature |

|---|---|---|---|

| Heterogeneous Acid Catalyst | Sulfated Polyborate | One-pot, four-component synthesis of functionalized pyridines | Reusable, solvent-free conditions, high yields |

| Zeolite Catalyst | HZSM-5 | Synthesis of pyridines from glycerol and ammonia | Utilizes renewable feedstock |

| Transition Metal Catalyst | AgF₂ | Site-selective C-H fluorination of pyridines | High selectivity at ambient temperature |

| Transition Metal Catalyst | V(V) or Mo(VI) complexes | Bromination of aromatic rings | Uses benign oxidant (H₂O₂) and bromine source (KBr) |

| Metal-Free System | Oxygen (O₂) | Aerobic dehydrogenative cross-coupling for pyridine synthesis | High atom economy, uses air as oxidant, avoids metal waste |

Advanced Reactivity and Mechanistic Studies of 4 Bromo 2,3,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Investigations on 4-Bromo-2,3,6-trifluoropyridine Scaffolds

The pyridine (B92270) ring, when substituted with multiple fluorine atoms, becomes highly electron-deficient and, therefore, exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms act as strong activating groups and potential leaving groups, setting the stage for complex substitution patterns.

Regioselectivity and Chemoselectivity in SNAr Reactions

In the realm of polyfluorinated pyridines, the sites of nucleophilic attack are governed by a combination of electronic and steric factors. For polyfluoropyridines like pentafluoropyridine (B1199360), nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen), as this position provides the greatest stabilization for the negatively charged Meisenheimer intermediate. rsc.orgresearchgate.net However, the reactivity of this compound is more nuanced due to the presence of different halogens and their asymmetrical arrangement.

Chemoselectivity: The primary consideration is which halogen atom acts as the leaving group. In SNAr reactions, the C-F bond is typically more prone to cleavage than the C-Br bond because fluorine is more effective at stabilizing the anionic intermediate through its strong inductive electron-withdrawal. Thus, nucleophilic attack will preferentially lead to the displacement of a fluorine atom rather than the bromine atom.

Regioselectivity: With the fluorine atoms at positions 2, 3, and 6 being the likely leaving groups, the question becomes which of these sites is most reactive. The expected order of reactivity is generally C-6 > C-2 > C-3.

C-6 Position: This position is para to one fluorine (at C-3) and ortho to the ring nitrogen, making it highly activated and often the primary site for nucleophilic attack.

C-2 Position: This position is also ortho to the nitrogen, rendering it highly electrophilic. Studies on related compounds like 2,3,6-trifluoropyridine (B1273225) have shown a preference for substitution at the C-2 position with certain nucleophiles. researchgate.net

C-3 Position: This position is meta to the nitrogen and is the least activated of the three C-F bonds, making it the least likely site for substitution.

The precise outcome can be steered by introducing directing groups. For instance, the introduction of a bulky trialkylsilyl group adjacent to a halogen has been shown to suppress its mobility as a leaving group, thereby rerouting the nucleophilic attack to an otherwise less reactive position. researchgate.net

| Position | Leaving Group | Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C-6 | F | Ortho to Nitrogen, Para to C-3 Fluorine | High |

| C-2 | F | Ortho to Nitrogen | Moderate-High |

| C-4 | Br | Para to Nitrogen (but Br is a poorer leaving group in SNAr) | Low |

| C-3 | F | Meta to Nitrogen | Very Low |

Kinetic and Thermodynamic Aspects of SNAr Reactions

The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution in SNAr reactions of polyhalogenated heterocycles. rsc.orglibretexts.org A reaction is under kinetic control if the product ratio is determined by the relative rates of competing pathways, while it is under thermodynamic control if the product ratio reflects the relative stabilities of the products at equilibrium. libretexts.org

Kinetic Product: This product is formed via the lowest activation energy barrier and therefore forms the fastest. libretexts.orglibretexts.org In the case of this compound, the kinetic product would likely result from the attack at the most electronically activated site, which is predicted to be the C-6 position.

Thermodynamic Product: This is the most stable product. libretexts.orglibretexts.org It is possible that an initial substitution at C-6 could, under prolonged reaction times or higher temperatures, rearrange to a more stable isomer, for example, one with reduced steric hindrance. A clear shift from kinetic to thermodynamic control has been observed in polyfluoroalkylation reactions of other polyfluoropyridines, suggesting this is a relevant consideration for the title compound. rsc.org

The reaction conditions, particularly temperature, determine which product dominates. Low temperatures tend to favor the kinetic product by making the reactions effectively irreversible, whereas higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product. libretexts.org

Influence of Nucleophile Structure and Reaction Conditions on Reactivity

The outcome of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Nucleophile Structure:

Hard vs. Soft Nucleophiles: The hardness/softness of a nucleophile can influence regioselectivity. Hard nucleophiles (e.g., alkoxides, primary amines) often favor attack at the most electron-deficient carbon, while softer nucleophiles may exhibit different selectivity.

Steric Hindrance: Bulky nucleophiles will preferentially attack the most sterically accessible electrophilic site. For this compound, the C-6 position is generally more accessible than the C-2 position, which is flanked by the C-3 fluorine.

Reaction Conditions:

Solvent: The choice of solvent can dramatically alter regioselectivity. researchgate.net Aprotic polar solvents like DMF or DMSO are common for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, enhancing the nucleophilicity of the anion. The ability of a solvent to act as a hydrogen-bond acceptor can also influence the reaction pathway. researchgate.net

Temperature: As discussed, temperature is a key factor in determining kinetic versus thermodynamic control. Furthermore, harsher conditions (e.g., higher temperatures, stronger bases) can enable substitution at less reactive sites. For example, in studies on pentafluoropyridine, mild conditions led to exclusive substitution at C-4, while harsh conditions enabled substitution at C-2 and C-6. rsc.org

Base: The presence and strength of a base are critical when using neutral nucleophiles like amines or alcohols. The base deprotonates the nucleophile, increasing its reactivity, and also neutralizes the HF formed during the reaction.

| Parameter | Effect | Example/Rationale |

|---|---|---|

| Temperature | Controls kinetic vs. thermodynamic product distribution. Higher temperatures can enable substitution at less reactive sites. rsc.orglibretexts.org | Low T favors the fastest-forming product; high T favors the most stable product. |

| Solvent | Influences nucleophile reactivity and can alter regioselectivity. researchgate.net | Polar aprotic solvents (DMF, DMSO) are generally preferred. |

| Nucleophile Sterics | Bulky nucleophiles favor attack at less sterically hindered positions. | A bulky nucleophile may favor attack at C-6 over C-2. |

Stereochemical Control in Nucleophilic Functionalization

For the reaction between the achiral molecule this compound and a simple, achiral nucleophile, stereochemical control is not a relevant concept as no new stereocenters are formed. The SNAr mechanism proceeds through a planar aromatic ring and a non-planar, but achiral, Meisenheimer complex, leading to an achiral product.

However, stereochemical considerations would become important under specific circumstances:

Chiral Nucleophiles: If a chiral, non-racemic nucleophile is used, the reaction would proceed via two different diastereomeric Meisenheimer complex intermediates. These diastereomeric transition states would have different energies, leading to a potential kinetic resolution and the formation of a product with a diastereomeric excess.

Chiral Auxiliaries: A chiral auxiliary attached to the nucleophile or, hypothetically, to the pyridine ring itself could also induce stereoselectivity in the substitution product.

Without specific literature examples for this compound, this aspect remains a theoretical consideration based on fundamental principles of stereochemistry.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a carbon-bromine bond on the this compound ring opens up a different avenue of reactivity: metal-catalyzed cross-coupling reactions. This approach is chemoselective for the C-Br bond, leaving the C-F bonds intact, which is orthogonal to the reactivity seen in SNAr.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide. nih.gov In the case of this compound, the C(4)-Br bond is the reactive site for this transformation.

The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of a low-valent palladium(0) complex into the aryl-bromide bond of the pyridine. nih.gov This is the key step that leverages the higher reactivity of the C-Br bond over the C-F bonds in this type of catalysis. Following oxidative addition, a transmetalation step with the organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. nih.gov

Typical conditions for a Suzuki-Miyaura coupling of a bromo-heterocycle involve:

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst that is reduced in situ. mdpi.com Biaryl monophosphine ligands are often employed to facilitate the catalytic cycle. nih.gov

Base: A base, such as K₃PO₄, Cs₂CO₃, or K₂CO₃, is essential for the activation of the boronic acid partner. nih.govmdpi.com

Solvent: Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly used. mdpi.com

Boronic Acid/Ester: The coupling partner that provides the new carbon-based substituent.

This reaction allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-4 position of the trifluoropyridine scaffold, providing a reliable route to complex biaryl and related structures.

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acids, Potassium organotrifluoroborates nih.gov | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) nih.govmdpi.com | Catalyzes C-C bond formation |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ nih.govmdpi.com | Activates boron reagent |

| Solvent | 1,4-Dioxane, Toluene, DMF mdpi.com | Reaction medium |

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is conducted under mild conditions, often at room temperature, in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Its versatility has led to widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

In the context of polyhalogenated pyridines, the Sonogashira coupling exhibits notable regioselectivity. For instance, in the reaction of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with various phenylacetylenes, the coupling occurs preferentially at the 2- and 6-positions (ortho to the nitrogen atom), displacing the bromine atoms to yield 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. arkat-usa.org This selectivity is attributed to the electronic effects of the pyridine nitrogen, which influences the reactivity of the adjacent carbon-bromine bonds. arkat-usa.org

The reaction proceeds effectively with a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, in conjunction with copper(I) iodide and a base like triethylamine. arkat-usa.org The yields of these reactions are generally fair, with the purification of the resulting polyfunctional fluoropyridine derivatives sometimes presenting a challenge. arkat-usa.org

A variety of terminal alkynes can be employed in Sonogashira couplings with brominated fluoropyridines, including those with electron-donating or electron-withdrawing groups on an aromatic ring. arkat-usa.orgsoton.ac.uk The reaction's success is not significantly impacted by these substituents. arkat-usa.org This methodology has been instrumental in creating a diverse range of alkynyl-substituted fluoropyridines, which are valuable precursors for further synthetic transformations. soton.ac.ukresearchgate.net

Interactive Table: Sonogashira Coupling of Brominated Pyridines with Phenylacetylene Derivatives

| Pyridine Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,6-tribromo-3,5-difluoropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine | 82 | arkat-usa.org |

Other C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, have also been successfully applied to bromo-substituted pyridines. This reaction utilizes a palladium catalyst and a base to couple an organoboron compound with a halide. For example, 4-bromo-substituted 6H-1,2-oxazines react with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate to produce the corresponding 4-phenyl derivatives in good yields. nih.gov These reactions demonstrate the utility of cross-coupling strategies in modifying the pyridine core at specific positions.

Mechanistic Insights into Cross-Coupling Processes

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, forming a palladium(II) intermediate. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation then occurs, where the acetylide group is transferred from the copper to the palladium(II) complex. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the palladium(0) catalyst. wikipedia.org

In the case of polyhalogenated pyridines like this compound, the regioselectivity of the Sonogashira reaction is a key point of interest. The preferential reaction at the C-Br bond over the C-F bond is expected, as the C-Br bond is weaker. The selectivity for the 2- and 6-positions in substrates like 2,4,6-tribromo-3,5-difluoropyridine suggests that the electronic influence of the nitrogen atom plays a crucial role in activating these positions towards oxidative addition by the palladium catalyst. arkat-usa.org

For Suzuki-Miyaura reactions involving bromopyridines, mechanistic studies have provided insights into the transmetalation step. Computational and experimental studies on the coupling of 2- and 4-bromopyridines with phenylboronic acid have indicated that the reaction proceeds through a specific pathway where a boronate intermediate, formed by the addition of a hydroxyl group to the boronic acid, is involved. researchgate.net This intermediate, trans-[Pd(Ph-B(OH)₃)(C₅H₄N)(PR₃)₂], has been characterized by NMR, providing strong evidence for the proposed mechanism. researchgate.net The role of the base is critical in forming this boronate species, which facilitates the transfer of the aryl group to the palladium center. researchgate.net

Exploration of Novel Reaction Pathways

C-F Bond Activation and Functionalization

The activation of carbon-fluorine (C-F) bonds in highly fluorinated aromatic compounds is a significant challenge in synthetic chemistry due to the high strength of the C-F bond. researchgate.net However, the development of transition metal complexes has enabled the selective cleavage and functionalization of these bonds. researchgate.net For polyfluoroarenes, C-F bond activation can occur via several mechanisms, including oxidative addition across a metal center, which is often facilitated by intramolecular cyclometalation. researchgate.net

In the context of fluoropyridines, low-valent transition metal complexes have shown a propensity for C-F bond activation. researchgate.net For instance, reactions of fluoropyridines with rhodium and platinum complexes can lead to the cleavage of a C-F bond. researchgate.net The selectivity between C-F and C-H bond activation is a subtle balance influenced by the specific metal center, the ligands, and the substitution pattern of the fluorinated pyridine. researchgate.net

Research has shown that nickel complexes can also mediate the regioselective activation of C-F bonds. For example, the reaction of 2,4,6-trifluoropyrimidine (B1266109) with [Ni(cod)₂] (where cod is 1,5-cyclooctadiene) in the presence of triethylphosphine (B1216732) (PEt₃) results in the rapid and selective activation of the C-F bond at the 2-position. nih.gov This process allows for the synthesis of new pyrimidine (B1678525) derivatives. nih.gov

Hydrodefluorination and Aminodefluorination Strategies

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a key transformation for the selective modification of polyfluorinated aromatics. Catalytic HDF of perfluoroarenes has been achieved using a cooperative [Rh/P(O)nBu₂] system. researchgate.net This catalytic system demonstrates high chemoselectivity and tolerance for a variety of functional groups. researchgate.net

While specific examples of hydrodefluorination and aminodefluorination of this compound are not detailed in the provided search results, the general principles of these reactions on related fluorinated heterocycles are relevant. Aminodefluorination, the substitution of a fluorine atom with an amino group, is another important functionalization reaction. These nucleophilic aromatic substitution reactions are often facilitated by the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which activate the ring towards nucleophilic attack.

Computational and Spectroscopic Characterization of 4 Bromo 2,3,6 Trifluoropyridine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and understand the intrinsic properties of molecules. For 4-Bromo-2,3,6-trifluoropyridine, these methods provide a foundational understanding of its structure and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Table 1: Representative DFT Calculated Bond Lengths and Angles for Halogenated Pyridines. Note: This table is illustrative and based on data for related compounds, as specific data for this compound is not available.

| Parameter | Expected Value Range (Å or °) | Reference Compound(s) |

|---|---|---|

| C-Br Bond Length | ~1.90 | 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile nih.gov |

| C-F Bond Length | 1.34 - 1.36 | Fluorinated Pyridines organicchemistrydata.org |

| C-N-C Bond Angle | ~117 - 119 | Substituted Pyridines rsc.org |

| C-C-F Bond Angle | ~118 - 122 | Fluorinated Aromatics |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical methods are also employed to explore the electronic properties of molecules. Ab initio methods, based on first principles, offer high accuracy for smaller systems, while semi-empirical methods, which use experimental parameters, are computationally less expensive and suitable for larger molecules. nih.gov These methods can be used to calculate various electronic properties such as ionization potential, electron affinity, and dipole moment. mdpi.comnih.gov For halogenated pyridines, these properties are heavily influenced by the number and position of the halogen substituents. The high electronegativity of fluorine atoms in this compound is expected to result in a significant dipole moment and influence its interaction with other molecules. Semi-empirical methods like PM3, AM1, and PM6 are valuable for initial computational screening of such compounds. scielo.org.mxgaussian.comwustl.edu

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govchalcogen.roku.edu.np For substituted pyridines, the distribution and energies of these orbitals are significantly affected by the electronic nature of the substituents. diva-portal.org In this compound, the electron-withdrawing fluorine atoms and the bromine atom are expected to lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap will be a critical parameter in predicting its chemical behavior. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which can be derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity. rsc.org

Table 2: Conceptual HOMO-LUMO and Reactivity Descriptors. Note: This table presents the concepts and their implications for reactivity.

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Smaller gap suggests higher reactivity and lower kinetic stability. nih.govchalcogen.ro |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netnih.govrsc.org The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue). For substituted pyridines, the MEP is significantly influenced by the substituents. rsc.orgchemicalbook.combldpharm.com In this compound, the highly electronegative fluorine atoms and the nitrogen atom of the pyridine (B92270) ring are expected to create regions of strong negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atom (if any) will likely exhibit positive electrostatic potential, indicating sites for nucleophilic attack. The bromine atom can also exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the experimental determination of molecular structures. For this compound, NMR spectroscopy is particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the proton at the 5-position. The chemical shift of this proton will be influenced by the adjacent fluorine and bromine atoms, likely appearing in the aromatic region, and may exhibit coupling to the fluorine atoms. rsc.org While specific data is scarce, related bromo- and fluoro-pyridines show proton signals in the range of 7.0-8.5 ppm. nih.govchemicalbook.comchemicalbook.comhmdb.ca

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms. Carbons bonded to fluorine will exhibit large C-F coupling constants, which is a characteristic feature. organicchemistrydata.orgmdpi.com The carbon attached to bromine will also have a characteristic chemical shift. For pyridine itself, the carbon chemical shifts are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). nih.gov The introduction of fluorine and bromine substituents will cause significant shifts from these values.

¹⁹F NMR: ¹⁹F NMR is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. diva-portal.orgorganicchemistrydata.orgbeilstein-journals.orgnih.govmdpi.com The ¹⁹F NMR spectrum of this compound will show three distinct signals for the fluorine atoms at the 2, 3, and 6 positions. The chemical shifts and coupling patterns (F-F and F-H couplings) will provide unambiguous evidence for the structure of the molecule. The magnitude of the through-space and through-bond F-F coupling constants can also provide information about the conformation of the molecule.

Table 3: Representative NMR Data for Halogenated Pyridines. Note: This table is illustrative and based on data for related compounds, as specific data for this compound is not available.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features | Reference Compound(s) |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | Single signal for H-5, potential coupling to fluorine. | Bromo- and fluoropyridines nih.govchemicalbook.comchemicalbook.comhmdb.ca |

| ¹³C | 100 - 160 | Five distinct signals, large C-F coupling constants. | Fluorinated pyridines organicchemistrydata.orgmdpi.com |

| ¹⁹F | -170 to -60 | Three distinct signals with F-F and F-H couplings. | Fluorinated pyridines organicchemistrydata.orgbeilstein-journals.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These vibrations, which correspond to the stretching and bending of chemical bonds, are unique to a specific compound and provide a molecular fingerprint.

For this compound, the vibrational spectra are expected to be complex due to the low symmetry of the molecule and the presence of multiple heavy atoms (Br, F). The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹. The pyridine ring vibrations, including ring stretching and deformation modes, will be observed throughout the mid-infrared region.

Table 1: Predicted Vibrational Modes for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-F Stretch | 1350 - 1450 | Asymmetric and symmetric stretching of the C-F bonds. |

| Pyridine Ring Stretch | 1400 - 1600 | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring. |

| C-H In-plane Bend | 1100 - 1300 | Bending of the C-H bond within the plane of the pyridine ring. |

| C-Br Stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

Note: This table is based on general frequency ranges for similar functional groups and is for illustrative purposes. Actual experimental or more precise computational data would be required for definitive assignments.

Mass Spectrometry (GC-EIMS, HRMS, LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) would be a suitable technique for the analysis of the volatile this compound. Upon electron ionization, the molecule is expected to form a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) could be utilized for the analysis of derivatives of this compound, particularly those that are less volatile or thermally labile.

The fragmentation of this compound under electron ionization would likely proceed through several pathways, including the loss of a bromine atom, a fluorine atom, or the expulsion of small neutral molecules like HCN or HF. The relative abundances of the resulting fragment ions provide valuable structural information.

Table 2: Predicted Mass Spectrometry Data for this compound (C₅HBrF₃N)

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 228.9 | 230.9 | Molecular Ion |

| [M-Br]⁺ | 150.0 | 150.0 | Loss of a bromine atom |

| [M-F]⁺ | 209.9 | 211.9 | Loss of a fluorine atom |

| [C₄HF₃]⁺ | 112.0 | 112.0 | Fragmentation of the pyridine ring |

Note: The m/z values are nominal masses. HRMS would provide more precise values.

UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The presence of the nitrogen atom also allows for n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen lone pair to a π* orbital.

The absorption maxima (λmax) for this compound are expected to be in the ultraviolet region. The substitution pattern on the pyridine ring, particularly the presence of the bromine and fluorine atoms, will influence the energy of these transitions and thus the position of the absorption bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed transitions. researchgate.netsharif.edu Studies on related fluorinated pyridines have shown that TD-DFT calculations can provide valuable insights into their electronic structure and optical properties. researchgate.net

Table 3: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent (Hypothetical Data)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~260 | High |

| n → π | ~290 | Low |

Note: The exact λmax and ε values are solvent-dependent and would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly documented, analysis of similar structures can provide insights. For instance, the crystal structure of a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine, was investigated using both experimental and computational methods, revealing details about its solid-state packing and intermolecular interactions. researchgate.net It is expected that the crystal packing of this compound would be influenced by halogen bonding and π-π stacking interactions.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.8 |

| Z | 4 |

Note: These parameters are hypothetical and would need to be determined from an actual X-ray diffraction experiment.

Applications of 4 Bromo 2,3,6 Trifluoropyridine Scaffolds in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery Research

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. The 4-bromo-2,3,6-trifluoropyridine core offers a unique combination of features that are highly advantageous in the design and synthesis of new therapeutic agents.

The structure of this compound serves as an excellent starting point for the synthesis of complex, bioactive molecules. The bromine atom at the 4-position is a key functional group for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of aryl or heteroaryl substituents.

Simultaneously, the fluorine atoms on the pyridine (B92270) ring, particularly at the 2- and 6-positions, are activated for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the construction of highly substituted and intricate molecular architectures. For instance, similar bromo-fluoropyridine derivatives are used as precursors to synthesize cyclin-dependent kinase 2 (CDK2) inhibitors, where the bromine is replaced via a nucleophilic substitution. guidechem.com

Furthermore, the fluorinated pyridine ring can be hydrogenated to produce fluorinated piperidines, which are highly sought-after motifs in pharmaceutical research. nih.gov The development of robust hydrogenation protocols that selectively reduce the pyridine ring while preserving the C-F bonds is a significant advancement, providing access to saturated heterocyclic scaffolds with tailored properties. nih.govacs.org The synthesis of these scaffolds is crucial for building libraries of compounds for screening and lead optimization in drug discovery programs.

The trifluorinated pyridine motif is instrumental in the development of potent and selective enzyme inhibitors and receptor ligands. The strategic placement of fluorine atoms can significantly enhance binding affinity to a biological target. nih.gov The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen and modulate the electronic environment of the entire molecule, leading to more favorable interactions within a protein's active site. nih.gov

A prominent example highlighting the benefit of this substitution pattern is Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. mdpi.com While its core is a phenyl ring, it features a 2,3,6-trifluoro substitution pattern analogous to the pyridine scaffold . This specific fluorination pattern was found to be crucial for achieving high affinity for the receptor. mdpi.com Similarly, derivatives of bromo-fluoropyridines have been used to create inhibitors for enzymes like CDK2, which are important targets in cancer therapy. guidechem.com The 2,6-disubstituted pyridine framework, achievable from this scaffold, is also a key feature of the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] ligand class, which has been explored for various applications, including enzyme inhibition. rsc.org

Pyridine-based compounds are a rich source of anticancer agents. Research into related pyrazolo[4,3-c]pyridine structures has demonstrated significant antiproliferative activity against various human cancer cell lines, including leukemia and breast cancer. nih.gov In these studies, the substitution pattern on the pyridine core was found to be critical for biological activity, with certain substituents leading to potent growth inhibition. nih.gov For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was identified as a particularly active compound that induces programmed cell death (apoptosis) in cancer cells. nih.gov

While direct studies on the antiproliferative activity of derivatives from this compound are not extensively documented in the provided sources, the established anticancer potential of related pyridine scaffolds makes it a promising area for future research. Similarly, the exploration of these compounds for antitrypanosomal activity, targeting the parasites that cause trypanosomiasis, remains an area with potential for discovery.

Table 1: In vitro Antiproliferative Activity of Selected 2H-Pyrazolo[4,3-c]pyridine Derivatives This table presents data for related pyrazolo[4,3-c]pyridine compounds to illustrate the antiproliferative potential of the core scaffold.

Data sourced from nih.gov. GI50 represents the concentration required to inhibit cell growth by 50%.

The introduction of fluorine atoms into a drug molecule can profoundly and beneficially alter its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. acs.orgnih.gov The trifluorinated nature of the this compound scaffold offers several potential advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. nih.govresearchgate.net Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov

Enhanced Potency: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can increase binding affinity and, consequently, potency. nih.gov

Improved Membrane Permeation: While highly electronegative, a fluorine substituent can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.net

Modulation of pKa: The inductive effect of fluorine atoms can lower the pKa of the nearby pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This can affect solubility, receptor binding, and cell permeability. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

This compound is an ideal candidate for inclusion in a fragment library. Its rigid structure, defined vector for substitution (at the bromine position), and unique electronic properties due to the trifluoro-substitution make it a valuable probe for exploring protein binding sites. A successful FBDD campaign that illustrates this approach led to the discovery of PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov The process began with a small fragment hit which was then structurally optimized, informed by co-crystal structures, to dramatically improve potency and develop favorable pharmacokinetic properties suitable for an oral clinical candidate. nih.gov

Materials Science and Engineering

The applications of the this compound scaffold are not limited to the life sciences. The unique properties of fluorinated aromatic compounds also make them valuable in materials science. Organofluorine compounds are widely used in the development of advanced materials due to their thermal stability, chemical resistance, and unique electronic characteristics. researchgate.net

Research has shown that trifluoropyridine (TFP) monomers can be used in step-growth polymerization with bisphenols to create fluorinated pyridine aryl ether polymers. acs.org These polymers are amorphous, processable from solution, and exhibit high thermal stability and tunable glass transition temperatures, making them suitable for high-performance applications where optical transparency and durability are required. acs.org The reactivity of the pyridine ring allows for controlled polymerization, leading to linear polymers or cross-linked networks with defined microstructures. acs.org

Furthermore, related fluorinated aromatic structures, such as 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, have been investigated for their potential in non-linear optical (NLO) materials. nih.gov The specific arrangement of molecules in the crystal lattice, influenced by fluorine and bromine atoms, can give rise to desirable material properties. nih.gov This suggests that derivatives of this compound could be valuable intermediates for creating novel polymers and electronic materials with tailored properties.

Table 2: Properties of Polymers Derived from Trifluoropyridine (TFP) Monomers

Data adapted from acs.org. TGA refers to Thermogravimetric Analysis, indicating the temperature at which 10% of the material's mass is lost.

Integration into Fluorinated Polymers and Networks

While direct research on the integration of this compound into fluorinated polymers and networks is not extensively documented in publicly available literature, the chemistry of analogous polyfluorinated pyridines provides a strong indication of its potential. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for its incorporation into polymer backbones or as a pendant group. The trifluoropyridine core would bestow properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.

Development of High-Performance Fluorinated Materials

The development of high-performance fluorinated materials often relies on the introduction of highly fluorinated building blocks. Although specific examples detailing the use of this compound are scarce, related compounds like 4-Bromo-2,3,5,6-tetrafluoropyridine (B1197552) are utilized in the synthesis of specialized materials. sigmaaldrich.com The electron-withdrawing nature of the trifluorinated pyridine ring can be exploited to create materials with tailored electronic properties, enhanced thermal stability, and improved resistance to oxidative degradation.

Advanced Applications in Optoelectronic Devices and Energy Storage

The application of fluorinated pyridine derivatives extends to the field of optoelectronics and energy storage. The incorporation of fluorine atoms can modulate the electronic properties of organic molecules, influencing their performance in devices such as organic light-emitting diodes (OLEDs) and solar cells. While direct evidence for this compound in these applications is limited, the broader class of fluorinated pyridines is explored for creating materials with desirable energy levels and charge-transport characteristics.

Agrochemical Innovation

The trifluoromethylpyridine moiety is a well-established pharmacophore in modern agrochemicals, and this compound represents a valuable precursor for the synthesis of new pesticide and herbicide candidates. nih.govresearchoutreach.orgresearchgate.net

Synthesis of Novel Pesticide and Herbicide Candidates

The synthesis of novel pesticides and herbicides often involves the strategic modification of a core scaffold to optimize biological activity and selectivity. nih.gov this compound offers multiple reaction sites for such modifications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various functional groups, while the fluorine atoms can influence the compound's metabolic stability and binding affinity to target enzymes. For instance, agrochemicals containing a 4-trifluoromethyl-pyridine structure have been successfully commercialized. researchoutreach.org

Structure-Activity Relationship Studies in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to the design of effective agrochemicals. While specific SAR studies centered on this compound derivatives are not widely published, the general principles of SAR in trifluoromethylpyridine-based agrochemicals are well-understood. nih.gov The position and nature of substituents on the pyridine ring can dramatically affect a compound's herbicidal or pesticidal activity. The electron-withdrawing trifluoromethyl group, combined with the specific substitution pattern of this compound, provides a unique starting point for developing SAR models to guide the synthesis of more potent and selective crop protection agents.

Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Synthetic Routes

The synthesis of polyhalogenated pyridines often involves multi-step procedures, starting from less-functionalized precursors like chloropyridines. googleapis.comgoogle.com These processes can be inefficient and may require harsh conditions. Future research is focused on creating more streamlined and selective synthetic pathways to 4-Bromo-2,3,6-trifluoropyridine and its analogs.

Key areas of development include:

Advanced Halogen Exchange (Halex) Reactions: While the exchange of chlorine for fluorine is a known method, the substitution at the 3-position of the pyridine (B92270) ring can be particularly challenging. google.com Future work will likely involve the development of novel catalyst systems that can facilitate this exchange under milder conditions, with higher selectivity and yield, potentially avoiding the need for expensive reagents like pure cesium fluoride (B91410). google.com

Late-Stage C-H Functionalization: A paradigm shift in synthetic chemistry involves the direct fluorination of C-H bonds. Methods using reagents like silver(II) fluoride (AgF₂) have shown remarkable selectivity for the position adjacent to the nitrogen atom in pyridines. acs.orgnih.govresearchgate.net Applying and adapting these late-stage fluorination techniques could provide a more direct route to trifluorinated pyridine cores, which could then be brominated.

Novel Precursor Strategies: Research into alternative starting materials and synthetic disconnections is ongoing. For instance, the direct fluorination of pyridine N-oxides has been shown to be a viable, unprecedented method for producing meta-fluorinated pyridines, a traditionally difficult transformation. rsc.org Exploring such novel precursors could unlock more efficient synthetic routes.

| Synthetic Strategy | Potential Advantage | Relevant Research Context |

| Improved Halex Catalysis | Higher efficiency, lower cost, milder conditions | Overcoming difficult substitutions on the pyridine ring. google.com |

| Late-Stage C-H Fluorination | Increased atom economy, fewer synthetic steps | Selective fluorination adjacent to nitrogen using AgF₂. acs.orgresearchgate.net |

| Novel Precursors | Access to new reactivity and substitution patterns | Use of pyridine N-oxides for meta-fluorination. rsc.org |

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, maximizing yields, and ensuring process safety. While traditional methods like TLC and mass spectrometry confirm reaction outcomes researchgate.net, they provide limited information about the transient species and reaction pathways involved. The future of mechanistic studies for reactions involving this compound will rely heavily on advanced spectroscopic techniques.

In Situ Spectroscopic Monitoring: Technologies such as ReactIR (Infrared), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy allow for real-time monitoring of reacting species directly in the reaction vessel. These techniques can provide invaluable data on reaction kinetics, the formation and consumption of intermediates, and the influence of catalysts. Applying these tools to the nucleophilic aromatic substitution (SNAr) reactions of this compound would enable precise optimization of temperature, pressure, and reagent addition rates.

Elucidating Complex Pathways: The fluorination of pyridines can follow complex mechanisms. For example, studies suggest that C-H fluorination with AgF₂ may proceed through a pathway analogous to classic pyridine amination. researchgate.net In situ spectroscopy could provide direct evidence for proposed intermediates in such reactions, helping to validate or refine mechanistic hypotheses and guide the development of even more selective reagents.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. By simulating molecules and reactions, scientists can predict properties and guide experimental work, saving significant time and resources. For this compound, computational design represents a major avenue for future development.

Predicting Site Selectivity: The pyridine ring in this compound has multiple potential reaction sites. Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting the relative reactivity of the C-Br bond versus the different C-F bonds towards various nucleophiles. This allows for the in silico screening of reaction conditions to favor a desired substitution pattern.

Designing for Function: Beyond predicting reactivity, computational methods can be used to design novel derivatives with specific, tailored properties. For example, by modeling the electronic and steric effects of adding different substituents, researchers can design new molecules for applications in:

Medicinal Chemistry: Designing derivatives that fit precisely into the active site of a target protein.

Materials Science: Creating molecules with specific optoelectronic properties for use in organic electronics or as components of liquid crystals. google.com

Expansion of Applications in Emerging Biomedical Technologies

Fluorinated pyridines are a cornerstone of modern medicine and agriculture, forming the structural core of numerous active compounds. nih.gov The unique properties imparted by fluorine—such as increased metabolic stability and enhanced binding affinity—make these scaffolds highly desirable. This compound is a versatile building block for accessing novel bioactive molecules.

Future research will likely expand its use in several cutting-edge areas:

Novel Therapeutics: The substitution of the bromine atom allows for the introduction of diverse functional groups via cross-coupling reactions. This enables the rapid generation of libraries of novel compounds for screening against various diseases. Building on the established success of fluorinated pyridines as inhibitors of targets like cyclin-dependent kinases (CDKs) and RXRα for cancer therapy, new derivatives can be synthesized and evaluated. guidechem.com

PET Imaging Agents: The presence of fluorine makes this scaffold a candidate for developing positron emission tomography (PET) imaging agents using the fluorine-18 (B77423) radioisotope. The synthesis of [¹⁸F]-labeled pyridines is an active area of research. rsc.org Derivatives of this compound could be developed as new probes for imaging and diagnosing diseases.

Bio-orthogonal Chemistry: The reactivity of the polyfluorinated ring could be harnessed for bio-orthogonal chemistry, where chemical reactions are performed within living systems without interfering with native biochemical processes.

| Biomedical Application Area | Rationale for Use | Example from Related Compounds |

| Oncology Drug Discovery | Fluorine enhances metabolic stability; pyridine is a common pharmacophore. | Synthesis of CDK2 and RXRα inhibitors. guidechem.com |

| Neuroprotective Agents | The fluoropyridine scaffold is a known precursor for neurologically active drugs. | Precursor for neuroprotection and analgesia drugs. guidechem.com |

| Antibacterial Agents | Hybrid molecules incorporating fluorinated pyridines show biological activity. | Synthesis of 4-aminoquinoline-fluoropyridine hybrids. nih.gov |

| PET Imaging | The fluorine atoms can be substituted with the ¹⁸F radioisotope for diagnostics. | Development of [¹⁸F]3-fluoro-4-aminopyridine. rsc.org |

常见问题

Basic: What are the standard synthetic routes for preparing 4-Bromo-2,3,6-trifluoropyridine?

The synthesis typically involves halogenation or cross-coupling strategies. For bromo-fluoropyridines, direct bromination of fluorinated pyridine precursors using agents like N-bromosuccinimide (NBS) under controlled conditions is common. Alternatively, reductive coupling of halogenated intermediates with catalysts (e.g., nickel complexes) can yield multi-substituted pyridines. For example, nickel-catalyzed reductive coupling of 2-halopyridines has been used to synthesize dimethylbipyridines . Optimization of reaction temperature, solvent (e.g., THF or DMF), and catalyst loading is critical to minimize side reactions.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm fluorine and proton environments .

- HPLC/GC-MS : To assess purity (>95% as per industry standards) and detect trace impurities .

- Elemental Analysis : Verify Br/F stoichiometry.

- Melting Point/Boiling Point : Cross-reference with literature values (e.g., bp: 162–164°C for structurally similar bromo-fluoropyridines ).

Advanced: How can researchers address discrepancies in reported yields from different bromination protocols?

Discrepancies often arise from competing side reactions (e.g., over-bromination or dehalogenation). Methodological adjustments include:

- Controlled Stoichiometry : Limit brominating agents to 1.1–1.3 equivalents to avoid over-substitution .

- Temperature Gradients : Lower temperatures (0–25°C) favor mono-bromination .

- Purification : Use column chromatography or recrystallization to isolate the target compound from di-brominated by-products .

Advanced: What factors influence the regioselectivity of electrophilic substitution in this compound?

Regioselectivity is governed by:

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, directing substitution to meta/para positions relative to existing substituents .

- Steric Hindrance : Bulky bromine atoms at position 4 may block adjacent sites, favoring functionalization at positions 2 or 6 .

- Catalyst Design : Palladium or nickel catalysts with tailored ligands (e.g., phosphine-based) can enhance selectivity in cross-coupling reactions .

Basic: What are the recommended safety protocols for handling and storing this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents due to potential exothermic reactions .

- Disposal : Neutralize with dilute sodium bicarbonate before incineration .

Advanced: How does the thermal stability of this compound impact reaction design?

Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 200°C, suggesting stability in most coupling reactions (<150°C) . However, prolonged heating in polar aprotic solvents (e.g., DMF) may induce C-Br bond cleavage. Pre-screening via differential scanning calorimetry (DSC) is advised for high-temperature applications.

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

- GC-MS with Electron Ionization (EI) : Detects halogenated by-products (e.g., di-brominated analogs) .